

Spectroscopic Profile of N-Phenylmaleimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Phenylmaleimide	
Cat. No.:	B1203476	Get Quote

This guide provides an in-depth overview of the spectroscopic data for **N-Phenylmaleimide**, a compound of significant interest in chemical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for **N-Phenylmaleimide**.

¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl3)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.47 - 7.32	m	5H	Aromatic protons (C ₆ H ₅)
6.84	S	2H	Olefinic protons (- CH=CH-)



Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic protons often appear as a complex multiplet.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppm	Assignment
169.5	Carbonyl carbons (C=O)
134.4	Olefinic carbons (-CH=CH-)
131.2	Aromatic C (quaternary)
129.4	Aromatic CH
128.7	Aromatic CH
126.9	Aromatic CH

Note: The assignment of aromatic carbons can be complex and may require advanced NMR techniques for unambiguous identification.

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet



Wavenumber (cm⁻¹)	Intensity	Assignment
~1710	Strong	C=O stretching (imide, symmetric)
~1770	Strong	C=O stretching (imide, asymmetric)
~1500, ~1600	Medium-Strong	C=C stretching (aromatic)
~3080	Weak	C-H stretching (aromatic and olefinic)
~690, ~760	Strong	C-H bending (aromatic, out-of-plane)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, thin film, or solution).[3][4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Methanol

λmax (nm)	Molar Absorptivity (ε)
~220	Not specified
~280	Not specified

Note: Molar absorptivity values are often not reported in general databases but can be determined experimentally via Beer-Lambert law calibration.[8][9]

Experimental Methodologies

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: A small amount of **N-Phenylmaleimide** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃), in a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.[1]
- Data Acquisition:
 - For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal of the carbon nuclei.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of N-Phenylmaleimide is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent or translucent pellet.[5]
- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of N-Phenylmaleimide is prepared by accurately
weighing a small amount of the compound and dissolving it in a known volume of a UV-



grade solvent, such as methanol.[9] This solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

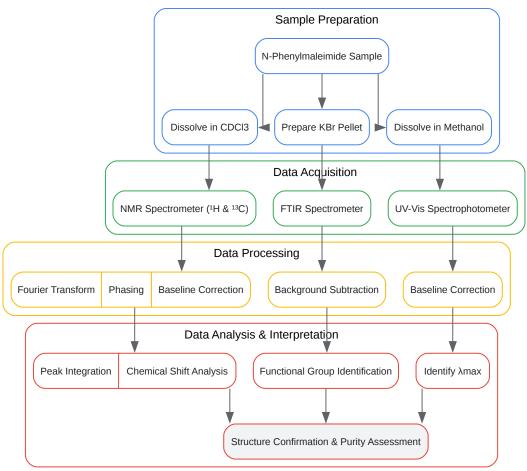
- Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample cuvette, containing the N-Phenylmaleimide solution, is placed in the sample path. The instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance, plotting it against the wavelength to identify the absorption maxima (λmax).

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **N-Phenylmaleimide**.



General Workflow for Spectroscopic Analysis of N-Phenylmaleimide



Click to download full resolution via product page

Spectroscopic Analysis Workflow



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. N-Phenylmaleimide(941-69-5) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. N-Phenylmaleimide [webbook.nist.gov]
- 4. N-Phenylmaleimide(941-69-5) IR Spectrum [chemicalbook.com]
- 5. N-Phenylmaleimide [webbook.nist.gov]
- 6. Vibrational spectroscopy of N-phenylmaleimide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Phenylmaleimide [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Phenylmaleimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203476#spectroscopic-data-nmr-ir-uv-vis-of-n-phenylmaleimide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com